m-PEG23-alcohol: A Comprehensive Technical Guide
m-PEG23-alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethoxy-poly(ethylene glycol)-23-alcohol (m-PEG23-alcohol) is a discrete polyethylene glycol (PEG) derivative of significant interest in the fields of drug delivery, bioconjugation, and nanotechnology.[][2][3] Comprising a methoxy-terminated chain of 23 ethylene glycol units and a terminal hydroxyl group, this molecule offers a unique combination of hydrophilicity, biocompatibility, and chemical functionality.[2] Its monodisperse nature, meaning it has a single, defined molecular weight, provides significant advantages over traditional polydisperse PEGs by ensuring batch-to-batch consistency and more predictable in vivo behavior.[]
This technical guide provides an in-depth overview of m-PEG23-alcohol, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and its applications in advanced drug delivery systems and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of m-PEG23-alcohol
The defining features of m-PEG23-alcohol are its high water solubility and the reactive primary alcohol group, which serves as a versatile handle for further chemical modification.
| Property | Value | Reference |
| Chemical Formula | C47H96O24 | Generic PEG calculation |
| Molecular Weight | ~1045.26 g/mol | Generic PEG calculation |
| Appearance | White to off-white solid or viscous liquid | General knowledge |
| Solubility | Highly soluble in water and common organic solvents (e.g., DMF, DMSO, CH2Cl2) | |
| Purity | Typically ≥95% for commercial products | General knowledge |
Experimental Protocols
Synthesis of m-PEG23-alcohol
The synthesis of m-PEG23-alcohol is typically achieved through a modified Williamson ether synthesis, involving the anionic ring-opening polymerization of ethylene oxide initiated by a monomethyl ether of a smaller ethylene glycol oligomer. A more accessible laboratory-scale approach involves the stepwise addition of protected ethylene glycol units. Below is a representative protocol for the synthesis of a monodisperse PEG alcohol.
Protocol: Iterative Williamson Ether Synthesis
Materials:
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Triethylene glycol monomethyl ether
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Tetrahydrofuran (THF), anhydrous
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2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-toluenesulfonate (starting tosylate)
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Ethylene glycol ditosylate
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Potassium tert-butoxide
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH4Cl)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for chromatography
Procedure:
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Deprotonation of Initiator: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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First Chain Elongation: Cool the reaction mixture back to 0 °C. Add a solution of 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-toluenesulfonate (1 equivalent) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired m-PEG alcohol.
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Iterative Elongation: Repeat the deprotonation and alkylation steps with ethylene glycol ditosylate, followed by hydrolysis of one tosylate group, to incrementally build the PEG chain to the desired length of 23 ethylene glycol units. This is a multi-step process requiring careful protection and deprotection strategies.
Purification of m-PEG23-alcohol
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and oligomers of different lengths. A combination of techniques is often employed.
Protocol: Purification by Column Chromatography and Dialysis
Materials:
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Crude m-PEG23-alcohol
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Silica gel for flash chromatography
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Solvent system (e.g., dichloromethane/methanol gradient)
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Dialysis tubing with a low molecular weight cutoff (MWCO), e.g., 500 Da
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Deionized water
Procedure:
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Flash Column Chromatography: Dissolve the crude product in a minimal amount of dichloromethane. Load the solution onto a silica gel column pre-equilibrated with the starting eluent (e.g., 100% dichloromethane).
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Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
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Dialysis (Optional): For removal of small molecule impurities, dissolve the product in deionized water. Place the solution in dialysis tubing and dialyze against a large volume of deionized water for 24-48 hours, with several changes of water.
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Lyophilize the dialyzed solution to obtain the pure m-PEG23-alcohol as a white solid.
Characterization of m-PEG23-alcohol
The identity and purity of m-PEG23-alcohol are confirmed using various analytical techniques, with NMR spectroscopy being particularly informative.
Protocol: Characterization by ¹H and ¹³C NMR Spectroscopy
Materials:
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Purified m-PEG23-alcohol
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Deuterated chloroform (CDCl3) or deuterium oxide (D2O)
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NMR tubes
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NMR spectrometer
Procedure:
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Prepare a sample for NMR by dissolving 5-10 mg of the purified m-PEG23-alcohol in approximately 0.7 mL of CDCl3 or D2O.
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Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
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¹H NMR (CDCl3):
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A sharp singlet at ~3.38 ppm corresponding to the terminal methoxy (–OCH3) protons.
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A large, broad multiplet centered around 3.64 ppm, which corresponds to the methylene protons of the ethylene glycol repeating units (–O–CH2–CH2–O–).
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A triplet at ~3.7 ppm corresponding to the methylene protons adjacent to the terminal hydroxyl group (–CH2–OH).
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A triplet at ~3.55 ppm corresponding to the methylene protons adjacent to the methoxy group (CH3O–CH2–).
-
-
¹³C NMR (CDCl3):
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A peak at ~59.0 ppm for the terminal methoxy carbon (–OCH3).
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A large peak around 70.5 ppm for the carbons of the ethylene glycol backbone.
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A peak around 72.5 ppm for the carbon adjacent to the terminal hydroxyl group (–CH2–OH).
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A peak around 61.7 ppm for the terminal methylene carbon bearing the hydroxyl group (–CH2–OH).
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Applications of m-PEG23-alcohol
Drug Delivery Systems
The hydrophilic and biocompatible nature of m-PEG23-alcohol makes it an excellent building block for various drug delivery systems, including liposomes and micelles. Its incorporation into these nanocarriers can enhance drug solubility, improve stability, and prolong circulation time in the bloodstream.
Quantitative Data on m-PEGylated Drug Delivery Systems:
| Formulation | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| mPEG-PCL Micelles | Curcumin | ~73.8 | 88 ± 3.32 | Sustained release over 120 hours | |
| PEG-PE/TPGS Mixed Micelles | Camptothecin | Not specified | Increased solubilization by at least 50% compared to PEG-PE micelles alone | Stable with firm drug retention | |
| mPEG-b-p(HPMA-Bz) Micelles | - | 25-100 | Not applicable | Stable core-shell structure | |
| PEGylated Liposomes | Doxorubicin | ~100 | >90% | Not specified |
Protocol: Preparation of m-PEG23-lipid for Liposome Formulation
This protocol describes the conjugation of m-PEG23-alcohol to a lipid anchor, such as DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), to form a key component of "stealth" liposomes.
Materials:
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m-PEG23-alcohol
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DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous dichloromethane (DCM)
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Anhydrous pyridine
Procedure:
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Dissolve m-PEG23-alcohol (1.2 equivalents) and DSPE (1 equivalent) in a mixture of anhydrous DCM and pyridine.
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Add DMAP (0.1 equivalents) to the solution.
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Add DCC (1.5 equivalents) and stir the reaction at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) and then with brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the resulting m-PEG23-DSPE by column chromatography.
PROTAC Linkers
m-PEG23-alcohol serves as a valuable precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC enhances its solubility and can influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Data on Pharmacokinetics of PEGylated Compounds:
| Compound | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| PEG Small-Sparse Nanoparticles | Shorter T1/2β | Higher Vd | Higher CLtot | |
| PEG Large-Dense Nanoparticles | Longer T1/2β | Lower Vd | Lower CLtot | |
| Pegylated Epoetin beta | 142 h | 0.005 L/kg | Not specified |
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule using an m-PEG23 linker.
Formation of a Drug-Loaded Stealth Liposome
Caption: Schematic representation of the formation of a drug-loaded stealth liposome incorporating m-PEG23-lipid.
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
